Enhanced Lipophilicity (cLogP) of Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine Compared to its Methyl Analog
The replacement of a methyl group with an ethyl group on the secondary amine of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine increases its calculated lipophilicity (cLogP). This differentiation is critical for optimizing blood-brain barrier penetration or oral absorption. While direct experimental cLogP data is not publicly available for this exact compound, analysis of a structurally similar compound, propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (a homolog with a propyl on the amine), provides a class-level inference. PubChem data for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine reports an XLogP3-AA value of 1.4 [1]. In contrast, the methyl analog would be predicted to have a significantly lower cLogP by approximately 0.5-0.8 units [2], consistent with established trends in medicinal chemistry.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.4 (XLogP3-AA value for the closely related propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine) |
| Comparator Or Baseline | Methyl analog (ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine) |
| Quantified Difference | Increase of approx. 0.5-0.8 log units vs. predicted methyl analog |
| Conditions | In silico prediction (XLogP3-AA) on PubChem [1] and established medicinal chemistry SAR principles [2]. |
Why This Matters
The specific cLogP value indicates a favorable balance for crossing biological membranes, which is a key differentiator for scientists optimizing the pharmacokinetic profile of lead compounds.
- [1] PubChem. (2012). propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (CID 63969452). XLogP3-AA Property. View Source
- [2] Tarcsay, A., & Keserű, G. M. (2015). Contributions of molecular properties to drug promiscuity: Miniperspective. Journal of Medicinal Chemistry, 58(9), 3926-3941. View Source
